

# Daclatasvir-d6 CAS number and commercial suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Daclatasvir-d6 |           |
| Cat. No.:            | B15567006      | Get Quote |

# Daclatasvir-d6: A Technical Guide for Researchers

An in-depth examination of the properties, commercial availability, and analytical applications of the deuterated internal standard, **Daclatasvir-d6**.

This technical guide provides a comprehensive overview of **Daclatasvir-d6**, a deuterated analog of the direct-acting antiviral agent Daclatasvir. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, **Daclatasvir-d6** is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of Hepatitis C virus (HCV) therapeutics. This document details its chemical properties, lists commercial suppliers, and presents experimental protocols for its application in liquid chromatographytandem mass spectrometry (LC-MS/MS) methods. Furthermore, it elucidates the mechanism of action of Daclatasvir through a detailed signaling pathway diagram.

## **Core Compound Information**

**Daclatasvir-d6** is a stable isotope-labeled version of Daclatasvir, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to Daclatasvir in terms of its biological activity but distinguishable by mass spectrometry, making it an ideal internal standard for quantitative analysis.



| Property          | Value                                                               | Reference    |
|-------------------|---------------------------------------------------------------------|--------------|
| CAS Number        | 1801709-41-0                                                        | [1][2][3]    |
| Molecular Formula | C40H44D6N8O6                                                        | [2][3]       |
| Molecular Weight  | ~744.9 g/mol                                                        | [1][2][3][4] |
| Purity            | ≥99% deuterated forms (d1-d6)                                       | [1][2]       |
| Appearance        | Solid                                                               | [1][2][5]    |
| Primary Use       | Internal standard for quantification of Daclatasvir by GC- or LC-MS | [1][3]       |

# **Commercial Availability**

**Daclatasvir-d6** is available from several reputable suppliers of chemical reference standards and research chemicals. Researchers can acquire this compound from the following vendors:



| Supplier              | Website      | Notes                                                                    |
|-----------------------|--------------|--------------------------------------------------------------------------|
| Cayman Chemical       | INVALID-LINK | Provides detailed technical information and certificates of analysis.[1] |
| Cambridge Bioscience  | INVALID-LINK | Distributor for Cayman Chemical products.[2]                             |
| Veeprho               | INVALID-LINK | Specializes in impurity reference standards.[3]                          |
| Simson Pharma Limited | INVALID-LINK | Manufacturer and exporter of pharmaceutical reference standards.[6]      |
| LGC Standards         | INVALID-LINK | Supplier of reference materials and proficiency testing schemes.[4]      |
| Genprice              | INVALID-LINK | Supplier of laboratory reagents.[7]                                      |

## **Mechanism of Action and Signaling Pathway**

Daclatasvir targets the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in the viral replication complex.[7][8] By binding to the N-terminus of NS5A, Daclatasvir inhibits both viral RNA replication and the assembly of new virions.[7][9] NS5A is a multifunctional protein that interacts with numerous host cell proteins and modulates various cellular signaling pathways to create a favorable environment for viral propagation.[2] The diagram below illustrates the signaling pathway affected by Daclatasvir's inhibition of NS5A.





Click to download full resolution via product page

Daclatasvir inhibits HCV NS5A, disrupting viral replication and assembly.



## **Experimental Protocols**

**Daclatasvir-d6** is predominantly used as an internal standard in LC-MS/MS methods to accurately quantify Daclatasvir in biological matrices, such as human plasma. Below are summaries of typical experimental protocols.

## **General Experimental Workflow for Quantification**

The following diagram outlines a standard workflow for the quantification of Daclatasvir in biological samples using **Daclatasvir-d6** as an internal standard.

Spike with Daclatasvir-d6 (IS)

Sample Preparation (Protein Precipitation or LLE)

Calculate Value (IS)

Quantification (Ratio of Analyte to IS)

General Workflow for Daclatasvir Quantification

Click to download full resolution via product page

Workflow for Daclatasvir quantification using an internal standard.

### **Sample Preparation**

1. Protein Precipitation:



- To a 100 μL aliquot of plasma sample, add 200 μL of acetonitrile containing the internal standard (Daclatasvir-d6).
- Vortex the mixture to precipitate proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.[10]
- 2. Liquid-Liquid Extraction (LLE):
- To a plasma sample, add the internal standard (Daclatasvir-d6).
- Add a suitable extraction solvent, such as methyl tert-butyl ether.
- Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic layer.
- Centrifuge to separate the aqueous and organic layers.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

**Chromatographic Conditions:** 

- Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC HSS C18, 50  $\times$  2.1 mm, 1.8  $\mu$ m or Zorbax SB-C18, 4.6  $\times$  50 mm, 5  $\mu$ m).[11][12]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM or 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile) is common.[11][12]
- Flow Rate: Typical flow rates range from 0.3 mL/min to 0.7 mL/min.[11][12]
- Injection Volume: A small volume, typically 5-10 μL, of the prepared sample is injected.



#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify Daclatasvir and Daclatasvir-d6. The specific precursor-to-product ion transitions for each compound are monitored.
- Internal Standard Concentration: The concentration of **Daclatasvir-d6** used as the internal standard should be optimized to provide a consistent and reproducible signal across the calibration curve range.

#### Data Analysis:

- The concentration of Daclatasvir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Daclatasvir-d6**).
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- The concentration of Daclatasvir in the unknown samples is then interpolated from this calibration curve.

## Synthesis of Daclatasvir-d6

While a specific, detailed protocol for the synthesis of **Daclatasvir-d6** is not readily available in the public domain, its synthesis would follow the established routes for Daclatasvir, with the introduction of deuterium at a specific step. An improved synthesis of Daclatasvir dihydrochloride has been reported, which involves a multi-step process starting from biphenyl. [13] The synthesis of isotopically labeled Daclatasvir for clinical studies has also been described.[1] The deuteration in **Daclatasvir-d6** is on the methyl groups of the carbamate moieties. Therefore, the synthesis would likely involve the use of a deuterated reagent, such as deuterated methyl chloroformate or a related precursor, during the formation of the carbamate groups on the valine residues. The general synthetic strategy involves the coupling of key intermediates, including a central biphenylimidazole core and N-protected amino acid derivatives.[13][14][15][16]



### Conclusion

**Daclatasvir-d6** is a critical analytical tool for the accurate quantification of the anti-HCV drug Daclatasvir in biological matrices. Its commercial availability from multiple suppliers facilitates its use in research and clinical settings. The understanding of Daclatasvir's mechanism of action, targeting the viral NS5A protein and disrupting host-virus interactions, provides the rationale for its therapeutic efficacy. The detailed experimental protocols for LC-MS/MS analysis presented in this guide offer a practical framework for researchers to develop and validate robust bioanalytical methods for pharmacokinetic and other drug development studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis of isotopically labeled daclatasvir for use in human clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication -Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-kB PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Daclatasvir Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients -PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved Synthesis of Antihepatitis C Virus Drug Daclatasvir Dihydrochloride [cjph.com.cn]
- 14. CN105777719A Synthesis method of Daclatasvir Google Patents [patents.google.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Daclatasvir-d6 CAS number and commercial suppliers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567006#daclatasvir-d6-cas-number-and-commercial-suppliers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com